molecular formula C26H20N2O2S B5046820 3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE

3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE

Cat. No.: B5046820
M. Wt: 424.5 g/mol
InChI Key: MGFFWRBJYVLWIO-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: A simpler analog with similar structural features but lacking the sulfanyl group.

    Benzanilide: Another benzamide derivative with different substituents on the benzene ring.

    N-Benzoylaniline: A related compound with a benzoyl group attached to aniline.

Uniqueness

3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE is unique due to the presence of both benzamido and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-benzamido-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c29-25(19-10-3-1-4-11-19)27-21-13-9-12-20(18-21)26(30)28-23-16-7-8-17-24(23)31-22-14-5-2-6-15-22/h1-18H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFWRBJYVLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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